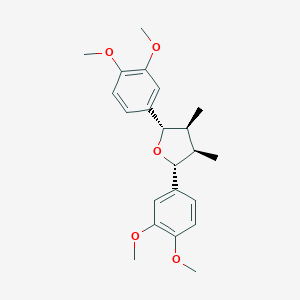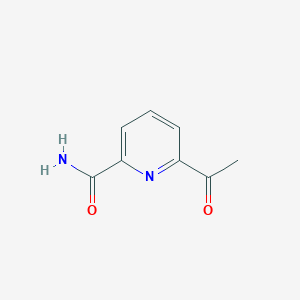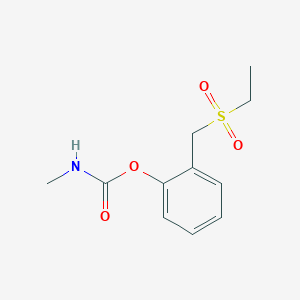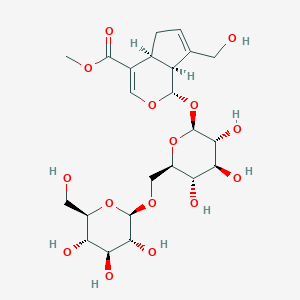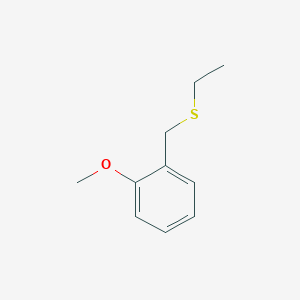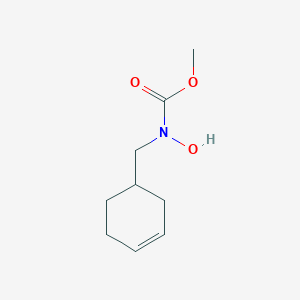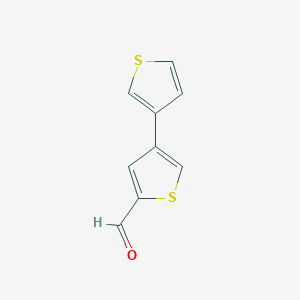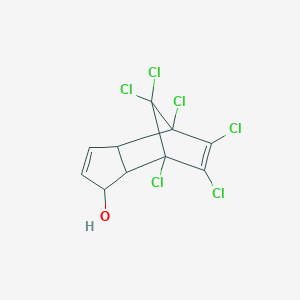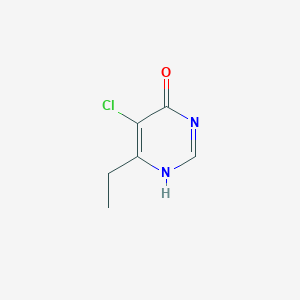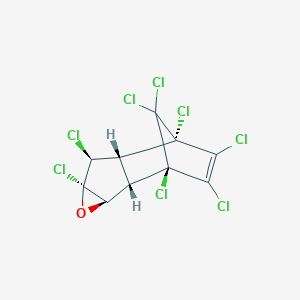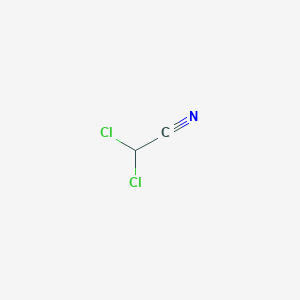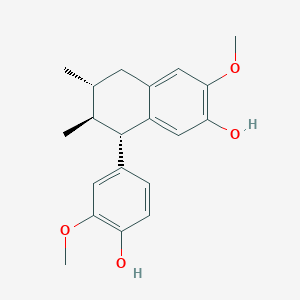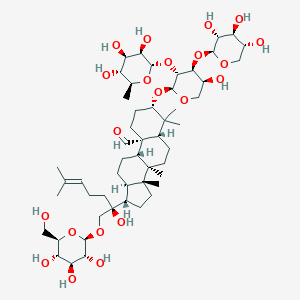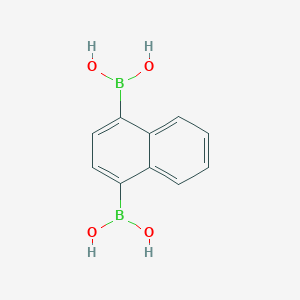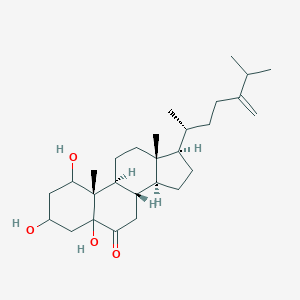
1,3,5-Trihydroxy-24-methylenecholestan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trihydroxy-24-methylenecholestan-6-one (THMC) is a steroidal compound that has gained attention in recent years due to its potential applications in scientific research. THMC has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its ability to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one limitation of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 1,3,5-Trihydroxy-24-methylenecholestan-6-one. One area of interest is the potential use of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in cancer therapy. Further investigation is needed to determine the efficacy of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in vivo and to identify the specific mechanisms involved in its anti-tumor effects. Additionally, the anti-inflammatory effects of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be further explored in the context of various inflammatory diseases. Finally, the synthesis of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be optimized to improve its solubility and increase its potential for use in various experiments.
Méthodes De Synthèse
1,3,5-Trihydroxy-24-methylenecholestan-6-one can be synthesized from cholesterol through a multi-step process that involves oxidation, reduction, and cyclization reactions. The first step involves the oxidation of cholesterol to yield 7-ketocholesterol. The 7-ketocholesterol is then reduced to yield 7-alpha-hydroxycholesterol, which undergoes cyclization to form 1,3,5-Trihydroxy-24-methylenecholestan-6-one.
Applications De Recherche Scientifique
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it a promising compound for further investigation in the field of scientific research. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
138777-11-4 |
|---|---|
Nom du produit |
1,3,5-Trihydroxy-24-methylenecholestan-6-one |
Formule moléculaire |
C28H46O4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
(8S,9S,10S,13R,14S,17R)-1,3,5-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-24,29-30,32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21-,22+,23+,24?,26-,27+,28?/m1/s1 |
Clé InChI |
RQXFIFSIGRFXOD-UDSYFKESSA-N |
SMILES isomérique |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4([C@@]3(C(CC(C4)O)O)C)O)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
SMILES canonique |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
Synonymes |
1 alpha,3 beta,5 alpha-trihydroxy-24-methylenecholestan-6-one 1,3,5-TMCO 1,3,5-trihydroxy-24-methylenecholestan-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



